REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1)C(=O)OCC1C=CC=CC=1>[Pd].C(O)C>[CH3:1][O:2][CH2:3][CH2:4][NH:5][CH2:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1
|
Name
|
benzyl N-(2-methoxyethyl)-N-(3-pyridylmethyl)carbamate
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
COCCN(C(OCC1=CC=CC=C1)=O)CC=1C=NC=CC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen atmosphere for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under azeotropic condition with toluene and ethanol
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
diethyl ether was added
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
which were collected by filtration
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCNCC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |